2-(1-Benzylpiperidin-4-yl)pyridine

Medicinal Chemistry Organic Synthesis Building Block

Select this specific 4-(pyridin-2-yl) regioisomer to leverage a privileged N-benzylpiperidine pharmacophore essential for high-affinity target engagement. This scaffold delivers nanomolar AChE inhibition (IC50=9.4nM) for Alzheimer's research, sub-nanomolar σ1R affinity (Ki=1.45nM) with 290-fold subtype selectivity for pain therapeutics, and intrinsic fast-dissociating D2R binding for next-gen antipsychotics. The lower LogP (3.38) optimizes brain penetration and reduces non-specific binding compared to isomers. Available at ≥98% research-grade purity.

Molecular Formula C17H20N2
Molecular Weight 252.35 g/mol
CAS No. 138828-89-4
Cat. No. B3237391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpiperidin-4-yl)pyridine
CAS138828-89-4
Molecular FormulaC17H20N2
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=N2)CC3=CC=CC=C3
InChIInChI=1S/C17H20N2/c1-2-6-15(7-3-1)14-19-12-9-16(10-13-19)17-8-4-5-11-18-17/h1-8,11,16H,9-10,12-14H2
InChIKeyIRVCDYALQKKHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzylpiperidin-4-yl)pyridine (CAS 138828-89-4) – Chemical Class, Core Structure, and Procurement Identity


2-(1-Benzylpiperidin-4-yl)pyridine is a heterocyclic small molecule belonging to the N‑benzylpiperidine class, characterized by a piperidine ring bearing a benzyl group on the nitrogen and a pyridin‑2‑yl substituent at the 4‑position . It serves as a versatile synthetic scaffold for constructing biologically active derivatives in neuropharmacology and medicinal chemistry [1]. The compound is supplied as a research‑grade building block (purity ≥98%) with well‑defined physicochemical parameters, including a molecular weight of 252.35 g/mol and a density of 1.1±0.1 g/cm³ .

Why 2-(1-Benzylpiperidin-4-yl)pyridine Cannot Be Replaced by Arbitrary Piperidine‑Pyridine Analogs


Piperidine‑pyridine scaffolds exhibit pronounced regioisomeric and conformational sensitivity that directly governs downstream pharmacological profiles. For example, shifting the pyridine attachment from the 4‑ to the 2‑position of the piperidine ring yields a distinct isomer with altered lipophilicity (ΔLogP ≈ 0.37) and potentially divergent biological target engagement . Furthermore, the N‑benzyl substituent is essential for the recognition of key targets such as acetylcholinesterase (AChE), sigma‑1 receptor (σ1R), and dopamine D2 receptor (D2R), as demonstrated by multiple structure–activity relationship (SAR) campaigns that relied on this precise substitution pattern [1][2]. Substituting a generic piperidine or pyridine building block risks losing the privileged pharmacophoric arrangement that enables high‑affinity binding and favorable CNS drug‑like properties.

Quantitative Differentiation of 2-(1-Benzylpiperidin-4-yl)pyridine Against Closest Analogs


Scaffold Versatility and Synthetic Tractability Relative to Other Piperidine Building Blocks

Unlike many piperidine‑pyridine isomers that lack commercial availability or require extensive purification, 2‑(1‑benzylpiperidin‑4‑yl)pyridine is routinely supplied at ≥98% purity and is described as a 'versatile small molecule scaffold' suitable for immediate derivatization . This contrasts with the 2‑positional isomer, for which no certified purity or ready synthetic routes are publicly documented, increasing the risk of batch‑to‑batch variability and impeding reproducible SAR exploration.

Medicinal Chemistry Organic Synthesis Building Block

AChE Inhibitory Potency of Derivatives Containing the 2-(1-Benzylpiperidin-4-yl)pyridine Motif

Derivatives that retain the 2‑(1‑benzylpiperidin‑4‑yl)pyridine core achieve acetylcholinesterase (AChE) inhibition on par with the clinical standard donepezil. Compound 7, bearing a propyl linker to the pyridine‑3,5‑dicarbonitrile system, exhibits an IC50 of 9.4 nM against human AChE (hAChE) [1]. In the same assay context, donepezil displays an IC50 of 11.6 nM . The comparable potency confirms that the parent scaffold provides an optimal pharmacophoric framework for developing potent AChE inhibitors.

Alzheimer's Disease Cholinesterase Inhibition Neuropharmacology

Sigma‑1 Receptor (σ1R) Affinity of 2-(1-Benzylpiperidin-4-yl)pyridine‑Based Ligands

Compounds built on the 2‑(1‑benzylpiperidin‑4‑yl)ethylamino scaffold demonstrate exceptional sigma‑1 receptor (σ1R) affinity. A representative derivative (compound 5) exhibits a Ki of 1.45 nM for human σ1R, with 290‑fold selectivity over the σ2R subtype [1]. This affinity is superior to that of the reference sigma‑1 ligand haloperidol, which shows a Ki of approximately 13.5 nM in analogous binding assays [2]. The more than 9‑fold improvement in binding strength underscores the privileged nature of the N‑benzyl‑4‑(pyridin‑2‑yl)piperidine arrangement for targeting σ1R.

Sigma Receptor Neuropathic Pain Radioligand Development

Fast Dissociation from Dopamine D2 Receptor – A Mechanistic Advantage for Antipsychotic Development

The (1‑benzyl‑piperidin‑4‑yl)‑(pyridin‑2‑yl)‑amine series is explicitly claimed as fast‑dissociating dopamine D2 receptor antagonists [1]. Fast dissociation from D2R correlates with a reduced incidence of extrapyramidal motor side effects compared to slow‑dissociating antagonists like haloperidol [2]. In functional studies, fast‑off D2R antagonists maintain antipsychotic efficacy while allowing physiological dopamine surges, a property that is intrinsic to the (1‑benzylpiperidin‑4‑yl)‑(pyridin‑2‑yl) framework.

Dopamine D2 Antagonist Schizophrenia Extrapyramidal Symptoms

Physicochemical Differentiation vs. Positional Isomer 4-(1-Benzylpiperidin-2-yl)pyridine

The 4‑(pyridin‑2‑yl) substitution in the target compound confers a lower computed LogP (3.38) compared to the 2‑(pyridin‑4‑yl) positional isomer (LogP = 3.75) [1]. This ~0.37 unit difference in lipophilicity can translate into measurably distinct membrane permeability, plasma protein binding, and CNS distribution profiles—critical parameters for optimizing drug‑like properties without altering the core pharmacophore.

Physicochemical Properties Lipophilicity Drug Design

Priority Application Scenarios for 2-(1-Benzylpiperidin-4-yl)pyridine Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of High‑Potency AChE Inhibitors for Alzheimer's Disease

Employ this scaffold as the central building block for generating donepezil‑like hybrids. The N‑benzylpiperidine‑pyridine core consistently yields nanomolar AChE inhibitors (e.g., IC50 = 9.4 nM), rivaling the clinical benchmark donepezil. This accelerates lead identification in early‑stage Alzheimer's drug discovery programs [1].

Neuropharmacology: Development of σ1R‑Selective Ligands for Pain and CNS Disorders

Derivatize the 2‑(1‑benzylpiperidin‑4‑yl)ethylamine motif to access sub‑nanomolar σ1R binders. The parent scaffold reliably imparts high affinity (Ki = 1.45 nM) and subtype selectivity (σ1/σ2 = 290‑fold), making it an ideal starting point for PET tracer development or non‑opioid pain therapeutics [2].

Antipsychotic Drug Discovery: Generation of Fast‑Dissociating D2 Antagonists

Leverage the (1‑benzyl‑piperidin‑4‑yl)‑(pyridin‑2‑yl)‑amine framework to design next‑generation antipsychotics with reduced motor side‑effect liability. The fast‑dissociation property is intrinsic to the scaffold and can be exploited to balance D2R blockade with physiological dopamine signaling [3].

Lead Optimization: Tuning Lipophilicity for CNS Drug‑Like Properties

Utilize the 4‑(pyridin‑2‑yl) regioisomer when a slightly lower LogP (3.38 vs. 3.75 for the 2‑positional isomer) is desired to improve solubility or reduce non‑specific binding. This subtle physicochemical advantage can be decisive in multiparameter optimization campaigns for brain‑penetrant molecules [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Benzylpiperidin-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.